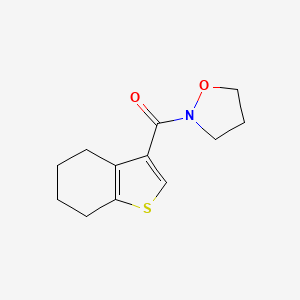
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of oxazolidinones and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. This compound has also been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of using 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone in lab experiments is its ability to modulate the levels of neurotransmitters in the brain. This makes it a promising candidate for the development of drugs for the treatment of various neurological disorders such as depression, anxiety, and epilepsy.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has several potential future directions in scientific research. Some of these include:
1. Development of novel drugs for the treatment of neurological disorders such as depression, anxiety, and epilepsy.
2. Investigation of the potential anticancer properties of this compound.
3. Study of the mechanisms underlying the antioxidant properties of this compound.
4. Exploration of the potential use of this compound as a neuroprotective agent.
5. Investigation of the potential use of this compound in the treatment of Alzheimer's disease.
In conclusion, 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its ability to modulate the levels of neurotransmitters in the brain makes it a promising candidate for the development of drugs for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with oxazolidinone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a suitable base to obtain the final compound.
科学的研究の応用
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes such as monoamine oxidase and acetylcholinesterase. This compound has also been shown to possess anticonvulsant, antidepressant, and anxiolytic properties.
特性
IUPAC Name |
1,2-oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-6-3-7-15-13)10-8-16-11-5-2-1-4-9(10)11/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHWZOZTOZZLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)

![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)

![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)
![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)


![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)

